molecular formula C16H11Br B11840180 1-Bromo-3-phenylnaphthalene

1-Bromo-3-phenylnaphthalene

Cat. No.: B11840180
M. Wt: 283.16 g/mol
InChI Key: BEFMAPWNLJTUJR-UHFFFAOYSA-N
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Description

1-Bromo-3-phenylnaphthalene is an organic compound with the molecular formula C16H11Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-phenylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-phenylnaphthalene using bromine in the presence of a catalyst. The reaction typically occurs in a solvent such as methylene chloride at elevated temperatures (230-250°C) to achieve high yields . Another method involves the preparation of a bromobenzene Grignard reagent, which is then reacted with 1-phenylnaphthalene .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-phenylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-phenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-phenylnaphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions. The phenyl and naphthalene rings provide a stable framework that can interact with other molecules through π-π interactions and other non-covalent forces .

Comparison with Similar Compounds

  • 1-Bromo-2-phenylnaphthalene
  • 1-Bromo-4-phenylnaphthalene
  • 2-Bromo-3-phenylnaphthalene

Comparison: 1-Bromo-3-phenylnaphthalene is unique due to the specific positioning of the bromine and phenyl groups, which influences its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications where other isomers may not be as effective .

Properties

Molecular Formula

C16H11Br

Molecular Weight

283.16 g/mol

IUPAC Name

1-bromo-3-phenylnaphthalene

InChI

InChI=1S/C16H11Br/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11H

InChI Key

BEFMAPWNLJTUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)Br

Origin of Product

United States

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